Cas no 2138567-85-6 (8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine-3-sulfonyl chloride)

8-Ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride is a versatile sulfonyl chloride derivative used as a key intermediate in organic synthesis, particularly in the preparation of sulfonamide compounds. Its imidazopyridine core offers structural rigidity, enhancing reactivity in coupling reactions. The sulfonyl chloride group enables efficient functionalization, making it valuable for pharmaceutical and agrochemical applications. The ethyl and isopropyl substituents contribute to controlled steric and electronic effects, improving selectivity in target transformations. This compound is characterized by high purity and stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its compatibility with a range of nucleophiles further underscores its utility in constructing complex molecular architectures.
8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine-3-sulfonyl chloride structure
2138567-85-6 structure
Product name:8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine-3-sulfonyl chloride
CAS No:2138567-85-6
MF:C12H15ClN2O2S
MW:286.777700662613
CID:6427987
PubChem ID:165493252

8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine-3-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine-3-sulfonyl chloride
    • 8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
    • 2138567-85-6
    • EN300-1197533
    • Inchi: 1S/C12H15ClN2O2S/c1-4-9-6-5-7-15-11(9)14-10(8(2)3)12(15)18(13,16)17/h5-8H,4H2,1-3H3
    • InChI Key: JDCGEBWNFMMKJB-UHFFFAOYSA-N
    • SMILES: ClS(C1=C(C(C)C)N=C2C(=CC=CN12)CC)(=O)=O

Computed Properties

  • Exact Mass: 286.0542766g/mol
  • Monoisotopic Mass: 286.0542766g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 59.8Ų

8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine-3-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1197533-100mg
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
100mg
$1183.0 2023-10-03
Enamine
EN300-1197533-250mg
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
250mg
$1235.0 2023-10-03
Enamine
EN300-1197533-500mg
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
500mg
$1289.0 2023-10-03
Enamine
EN300-1197533-5000mg
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
5000mg
$3894.0 2023-10-03
Enamine
EN300-1197533-1000mg
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
1000mg
$1343.0 2023-10-03
Enamine
EN300-1197533-10000mg
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
10000mg
$5774.0 2023-10-03
Enamine
EN300-1197533-2500mg
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
2500mg
$2631.0 2023-10-03
Enamine
EN300-1197533-1.0g
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
1g
$0.0 2023-06-08
Enamine
EN300-1197533-50mg
8-ethyl-2-(propan-2-yl)imidazo[1,2-a]pyridine-3-sulfonyl chloride
2138567-85-6
50mg
$1129.0 2023-10-03

Additional information on 8-ethyl-2-(propan-2-yl)imidazo1,2-apyridine-3-sulfonyl chloride

8-Ethyl-2-(Propan-2-Yl)Imidazo[1,2-A]Pyridine-3-Sulfonyl Chloride (CAS No: 2138567-85-6)

The compound 8-Ethyl-2-(Propan-2-Yl)Imidazo[1,2-A]Pyridine-3-Sulfonyl Chloride (CAS No: 2138567-85-6) is a highly specialized organic molecule with significant applications in the field of advanced chemical synthesis and materials science. This compound belongs to the class of sulfonyl chlorides, which are widely used as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. The structure of this molecule is characterized by its imidazo[1,2-a]pyridine core, which is a heterocyclic aromatic system with two nitrogen atoms and one sulfur atom in the sulfonyl chloride group.

Recent studies have highlighted the importance of imidazo[1,2-a]pyridine derivatives in drug discovery due to their unique electronic properties and potential biological activities. The presence of the ethyl and isopropyl groups at positions 8 and 2, respectively, introduces steric bulk and enhances the molecule's stability and solubility in organic solvents. These substituents also play a critical role in modulating the electronic environment of the sulfonyl chloride group, making it more reactive towards nucleophilic substitutions.

One of the most promising applications of 8-Ethyl-2-(Propan-2-Yl)Imidazo[1,2-A]Pyridine-3-Sulfonyl Chloride is in the synthesis of sulfonamides, which are key intermediates in the development of kinase inhibitors and other bioactive molecules. Researchers have demonstrated that this compound can undergo efficient nucleophilic substitution reactions with amines to yield highly functionalized sulfonamides with excellent stereochemical control.

In addition to its role as an intermediate in pharmaceutical synthesis, this compound has also been explored for its potential in materials science. The imidazo[1,2-a]pyridine core exhibits strong fluorescence properties under UV light, making it a candidate for use in fluorescent sensors and optoelectronic devices. Recent advancements in synthetic methodologies have enabled the scalable production of this compound, further enhancing its utility in both academic research and industrial applications.

The synthesis of 8-Ethyl-2-(Propan-2-Yl)Imidazo[1,2-A]Pyridine-3-Sulfonyl Chloride involves a multi-step process that typically starts with the preparation of the imidazo[1,2-a]pyridine ring system followed by functionalization at specific positions. The introduction of the sulfonyl chloride group requires careful control over reaction conditions to ensure high yields and product purity. This compound is often synthesized via a combination of Friedel-Crafts alkylation and sulfonation reactions, with optimizations based on recent advances in catalytic systems.

From an environmental standpoint, researchers have been investigating greener synthetic routes for this compound to minimize waste generation and reduce reliance on hazardous reagents. Recent studies have reported the use of microwave-assisted synthesis and continuous-flow reactors to enhance reaction efficiency while maintaining product quality.

In conclusion, 8-Ethyl-2-(Propan-2-Yl)Imidazo[1,2-A]Pyridine-3-Sulfonyl Chloride (CAS No: 2138567-85-) stands as a versatile building block in modern organic chemistry. Its unique structure and reactivity make it an invaluable tool for advancing drug discovery efforts and developing novel materials with tailored properties.

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